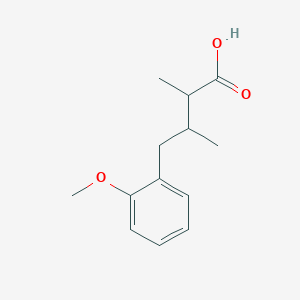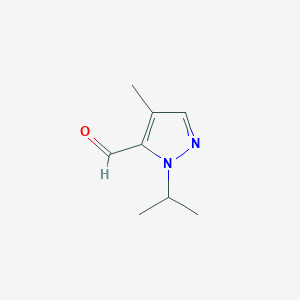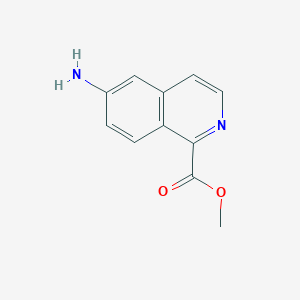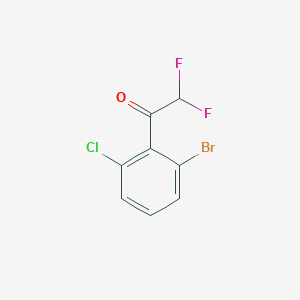
2-Methylcycloheptane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to a carbon atom The structure of this compound consists of a seven-membered cycloalkane ring with a methyl group and a sulfonyl chloride group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 2-Methylcycloheptane-1-sulfonyl chloride, can be achieved through several methods. One common method involves the chlorosulfonation of alkanes or cycloalkanes. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using sodium chlorite (NaClO₂) is a convenient and environmentally benign method . Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. For example, the synthesis of sulfonyl chlorides from disulfides and thiols can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for efficient and scalable production of sulfonyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonates, respectively.
Oxidative Chlorination: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are used for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction of sulfonyl chlorides with alcohols.
Aplicaciones Científicas De Investigación
2-Methylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2-Methylcycloheptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkane derivatives:
Propiedades
Fórmula molecular |
C8H15ClO2S |
|---|---|
Peso molecular |
210.72 g/mol |
Nombre IUPAC |
2-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
Clave InChI |
DNQJXGHQQUIBTA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)


